N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a benzothiazole-based small molecule characterized by a methylsulfonyl group at the 6-position of the benzothiazole ring, a phenoxyacetamide backbone, and a dimethylaminoethyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The methylsulfonyl group is a strong electron-withdrawing moiety, which may improve target binding affinity compared to other substituents .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2.ClH/c1-22(2)11-12-23(19(24)14-27-15-7-5-4-6-8-15)20-21-17-10-9-16(29(3,25)26)13-18(17)28-20;/h4-10,13H,11-12,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWBZSNOVXVYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a compound of significant interest due to its potential biological activities. This compound, characterized by its complex structure, has been investigated for various pharmacological effects, particularly in the realm of neuropharmacology and anti-inflammatory responses. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to benzothiazole derivatives. For instance, compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride have shown promising results in animal models for seizure disorders.
Case Study: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant activity using the maximal electroshock seizure (MES) test, several derivatives exhibited effective ED50 values. For example:
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 5b | 15.4 | 20.7 |
| 5q | 18.6 | 34.9 |
These values indicate that these compounds are significantly more effective than standard treatments like phenytoin and carbamazepine, which have ED50 values of 6.9 and 8.1 mg/kg respectively .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that benzothiazole derivatives can act as COX-2 inhibitors, which are crucial in managing inflammatory responses.
Molecular docking studies suggest that these compounds interact with the active site of COX-2, leading to inhibition of prostaglandin synthesis, which is pivotal in inflammation pathways .
Neurotoxicity Assessment
Assessing neurotoxicity is essential for determining the safety profile of any new therapeutic agent. In studies involving the rotarod test for neurotoxicity, compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride demonstrated low neurotoxic effects while maintaining anticonvulsant efficacy .
Summary of Biological Activities
The following table summarizes key findings from various studies on the biological activities associated with this compound:
| Activity Type | Findings | Reference |
|---|---|---|
| Anticonvulsant | Effective in MES test with low neurotoxicity | |
| Anti-inflammatory | COX-2 inhibition observed | |
| Neurotoxicity | Low neurotoxic effects noted |
Pharmacological Profiles
A detailed pharmacological profile based on structural characteristics shows that modifications in the benzothiazole and phenoxyacetamide moieties can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Dimethylamino substitution | Increased CNS penetration |
| Methylsulfonyl group | Enhanced anti-inflammatory effect |
| Phenoxyacetyl group | Improved anticonvulsant activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural variations and inferred properties of analogous benzothiazole-acetamide derivatives:
Key Observations
Substituent Effects on Activity: Electron-withdrawing groups (e.g., methylsulfonyl, nitro) improve binding to hydrophobic kinase pockets, as seen in ’s VEGFR-2 inhibitors . The target compound’s methylsulfonyl group may offer similar or superior activity compared to nitro or trifluoromethyl groups.
Backbone Modifications: The phenoxyacetamide moiety in the target compound differs from the thioacetamide linkage in ’s active derivatives. Thioacetamides may facilitate stronger hydrogen bonding with kinase residues, but phenoxy groups could improve metabolic stability .
Pharmacokinetic Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
